molecular formula C15H12Cl2FNOS B12459820 2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B12459820
M. Wt: 344.2 g/mol
InChI Key: RUSAJYMUWHQNPS-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorobenzyl group, a sulfanyl group, and a chlorofluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 3-chloro-4-fluoroaniline in the presence of acetic anhydride to yield the final product. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is used in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is unique due to the presence of both chlorobenzyl and chlorofluorophenyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C15H12Cl2FNOS

Molecular Weight

344.2 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C15H12Cl2FNOS/c16-12-4-2-1-3-10(12)8-21-9-15(20)19-11-5-6-14(18)13(17)7-11/h1-7H,8-9H2,(H,19,20)

InChI Key

RUSAJYMUWHQNPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC(=C(C=C2)F)Cl)Cl

Origin of Product

United States

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